Rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride is a bicyclic compound characterized by its unique structural framework, which includes two nitrogen atoms in a bicyclic system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and as a building block for more complex molecules.
This compound falls under the category of diazabicyclic compounds, which are known for their nitrogen-rich frameworks. Its specific classification as a dihydrochloride salt indicates that it has been protonated with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride typically involves several key steps:
These steps are designed to optimize yield and minimize the use of expensive raw materials, addressing common challenges in synthetic chemistry .
The molecular structure of rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride features a bicyclic arrangement with two nitrogen atoms incorporated into the ring system. The stereochemistry at the 1 and 5 positions is defined as (1R,5S), indicating specific spatial arrangements of substituents around these chiral centers.
Rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties and exploring its potential applications in medicinal chemistry.
Research into similar diazabicyclic compounds suggests that they may act as inhibitors or modulators in various biochemical pathways, making them candidates for further pharmacological studies.
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
Rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride serves multiple purposes in scientific research:
The ongoing research into this compound aims to uncover novel therapeutic agents that could address unmet medical needs across various disease states.
Bicyclic diazabicycloalkanes represent a privileged structural class in modern drug design due to their three-dimensional complexity and ability to interact with diverse biological targets. The diazabicyclo[3.2.2]nonane system, characterized by fused rings containing two nitrogen atoms at strategic positions, offers exceptional spatial control over pharmacophore presentation. This scaffold bridges the gap between flexible linear amines and overly rigid aromatic systems, enabling selective engagement with enzymes and receptors, particularly within the central nervous system. The rac-(1R,5S)-6-methyl variant, stabilized as its dihydrochloride salt, exemplifies how subtle modifications to this core structure can fine-tune physicochemical properties and bioactivity.
The exploration of diazabicyclo[3.2.2]nonanes gained momentum in the late 20th century as synthetic methodologies advanced. Early work focused on unsubstituted or N-protected derivatives like tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride (CAS: 1214743-62-0) and tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate (CAS: 1823801-34-8) [3] [5]. These served as synthetic intermediates or structural models for probing conformational behavior. The introduction of the 6-methyl group marked a significant evolution, adding a quaternary center that influenced basicity and steric bulk. Suppliers like Sigma-Aldrich and ChemBridge Corporation now catalog advanced derivatives, including the title compound (CBR01819) and its ketone precursor (rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one, CAS: CH4369259003), reflecting their utility in high-throughput screening and lead optimization [1] [2]. Key milestones include:
Table 1: Evolution of Key Diazabicyclo[3.2.2]nonane Derivatives
Compound | CAS Number | Role in Development | Current Supplier/Status |
---|---|---|---|
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride | 150208-70-1 | Early structural prototype | Multiple suppliers [8] |
tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate HCl | 2704344-75-0 / 1214743-62-0 | Versatile Boc-protected intermediate | BLD Pharm / Ambeed [3] [4] |
rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one | CH4369259003 | Direct synthetic precursor to title compound | ChemBridge Corporation [2] |
rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride | CBR01819 | Bioactive methylated scaffold | Sigma-Aldrich [1] |
Stereochemistry critically dictates the biological interaction profile of diazabicyclo[3.2.2]nonanes. The rac-(1R,5S) designation specifies the relative configuration at the bridgehead carbons (positions 1 and 5), creating a distinct spatial orientation of the nitrogen atoms and substituents. This configuration influences ring puckering, hydrogen-bonding capacity, and the presentation of the methyl group at N6. The racemic mixture (rac) indicates equal parts (1R,5S) and (1S,5R) enantiomers. While suppliers often provide the racemate for initial screening (e.g., Aldrich CPR CBR01819 [1]), resolution into enantiopure forms is feasible for studying chiral recognition in biological targets. Computational models of the (1R,5S) enantiomer, derived from its SMILES string (Cl.Cl.CN1C[C@@H]2CC[C@H]1CNC2
), reveal a folded topology where the N-methyl group occupies a pseudo-equatorial position, minimizing steric strain and optimizing solvent exposure [1]. This contrasts with alternative stereoisomers where steric clashes or suboptimal vector alignment might reduce target affinity.
Methylation of the N6 nitrogen transforms the diazabicyclo[3.2.2]nonane scaffold from a symmetric diamine into an asymmetric tertiary amine-quaternary ammonium system (upon salt formation). This modification confers several key advantages:
Table 2: Key Computed Properties of Related Diazabicyclo[3.2.2]nonane Derivatives
Property | tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate (CAS 1214743-62-0) [4] | Implication for 6-Methyl Analog |
---|---|---|
Consensus Log Po/w | 1.47 | Balanced lipophilicity for permeation |
Water Solubility (ESOL) | 3.23 mg/mL | Adequate for biological testing |
GI Absorption | High | Likely retained |
BBB Permeant | Yes | CNS target potential |
P-glycoprotein Substrate | No | Reduced efflux risk |
CYP450 Inhibition (Major) | None predicted | Lowered drug-drug interaction risk |
Rotatable Bonds | 3 | Moderate conformational flexibility |
H-Bond Acceptors/Donors | 3 / 1 | Target engagement capability |
The strategic incorporation of the 6-methyl group, combined with the rigid (1R,5S) configured bicyclic core and dihydrochloride salt formulation, positions rac-(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride as a versatile and pharmacokinetically advantaged scaffold for discovering novel bioactive molecules targeting neurological disorders, infectious diseases, and beyond. Its continued inclusion in screening libraries underscores its perceived value in medicinal chemistry [1] .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5